molecular formula C22H22N8S B11064714 4-[(4-Methyl-5-phenyl(1,2,4-triazol-3-ylthio))methyl]-6-(1,2,3,4-tetrahydroqui nolyl)-1,3,5-triazine-2-ylamine

4-[(4-Methyl-5-phenyl(1,2,4-triazol-3-ylthio))methyl]-6-(1,2,3,4-tetrahydroqui nolyl)-1,3,5-triazine-2-ylamine

Cat. No.: B11064714
M. Wt: 430.5 g/mol
InChI Key: KOYUSJCLUXSJGI-UHFFFAOYSA-N
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Description

4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a triazole ring, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and a suitable nitrile.

    Assembly of the Triazine Core: The triazine core is typically constructed through a nucleophilic substitution reaction involving cyanuric chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Cyanuric chloride in the presence of a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Industrial Chemistry: The compound can serve as a precursor for the synthesis of other valuable chemicals, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine core can act as a scaffold for binding to these targets, while the quinoline and triazole moieties can enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-AMINE shares structural similarities with other triazine derivatives, such as melamine and cyanuric acid.
  • Quinoline Derivatives: Compounds like quinine and chloroquine also contain the quinoline moiety and exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-AMINE lies in its combination of the quinoline, triazole, and triazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N8S

Molecular Weight

430.5 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H22N8S/c1-29-19(16-9-3-2-4-10-16)27-28-22(29)31-14-18-24-20(23)26-21(25-18)30-13-7-11-15-8-5-6-12-17(15)30/h2-6,8-10,12H,7,11,13-14H2,1H3,(H2,23,24,25,26)

InChI Key

KOYUSJCLUXSJGI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N)C5=CC=CC=C5

Origin of Product

United States

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